

An In-depth Technical Guide to 2-Cyclohexylacetonitrile: Chemical Properties and Structure

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Compound of Interest

Compound Name: 2-Cyclohexylacetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **2-Cyclohexylacetonitrile**, a significant nitrile compound with applications in organic synthesis and as a building block for more complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Structure

2-Cyclohexylacetonitrile, also known as Cyclohexaneacetonitrile, is a simple organic compound featuring a cyclohexyl group attached to an acetonitrile moiety.

Molecular Structure:

The structure of **2-Cyclohexylacetonitrile** consists of a saturated six-membered carbon ring (cyclohexane) bonded to a methylene bridge (-CH₂-) which is, in turn, attached to a nitrile group (-C≡N).

Caption: 2D structure of **2-Cyclohexylacetonitrile**.

Physicochemical Properties

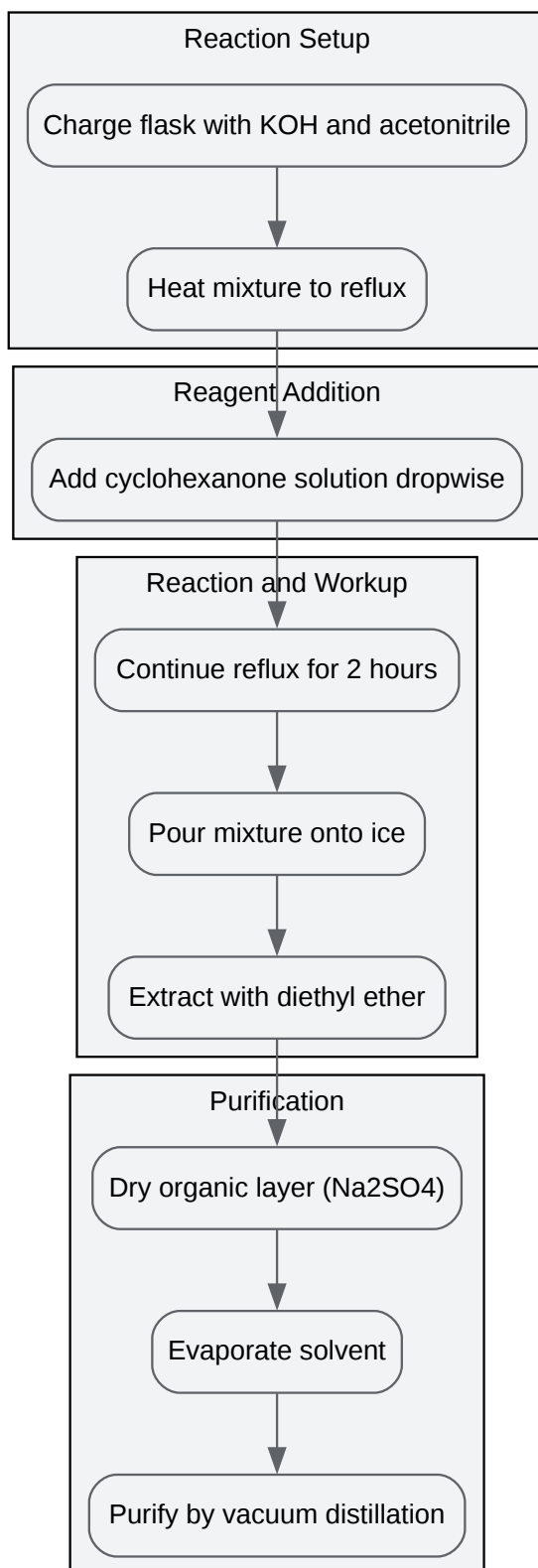
A summary of the key physicochemical properties of **2-Cyclohexylacetonitrile** is presented in the table below. It is important to note that while some properties are well-documented, others, such as the melting point, are not readily available in the scientific literature.

| Property | Value | Source |
|-------------------|--|-----------|
| Molecular Formula | C ₈ H ₁₃ N | [1][2] |
| Molecular Weight | 123.20 g/mol | [2] |
| IUPAC Name | Cyclohexylacetonitrile | [1] |
| CAS Number | 4435-14-7 | [2] |
| Boiling Point | 223.702 °C at 760 mmHg | [3][4] |
| Density | 0.897 g/cm ³ | [3] |
| Physical Form | Colorless to Yellow to Yellow-brown Liquid | Synthonix |
| Melting Point | Not available | [1] |
| Solubility | Data not readily available. Expected to be sparingly soluble in water and soluble in common organic solvents. | |
| InChI | InChI=1S/C8H13N/c9-7-6-8-4-2-1-3-5-8/h8H,1-6H2 | PubChem |
| SMILES | C1CCC(CC1)CC#N | PubChem |

Experimental Protocols

Synthesis of 2-Cyclohexylacetonitrile

A plausible and representative method for the synthesis of **2-Cyclohexylacetonitrile** is via the nucleophilic substitution of a halomethylcyclohexane with a cyanide salt or through the reaction of cyclohexyl magnesium halide with chloroacetonitrile. A common laboratory-scale synthesis, however, involves the direct condensation of cyclohexanone with acetonitrile. The following is a generalized protocol based on known procedures for similar nitrile syntheses.



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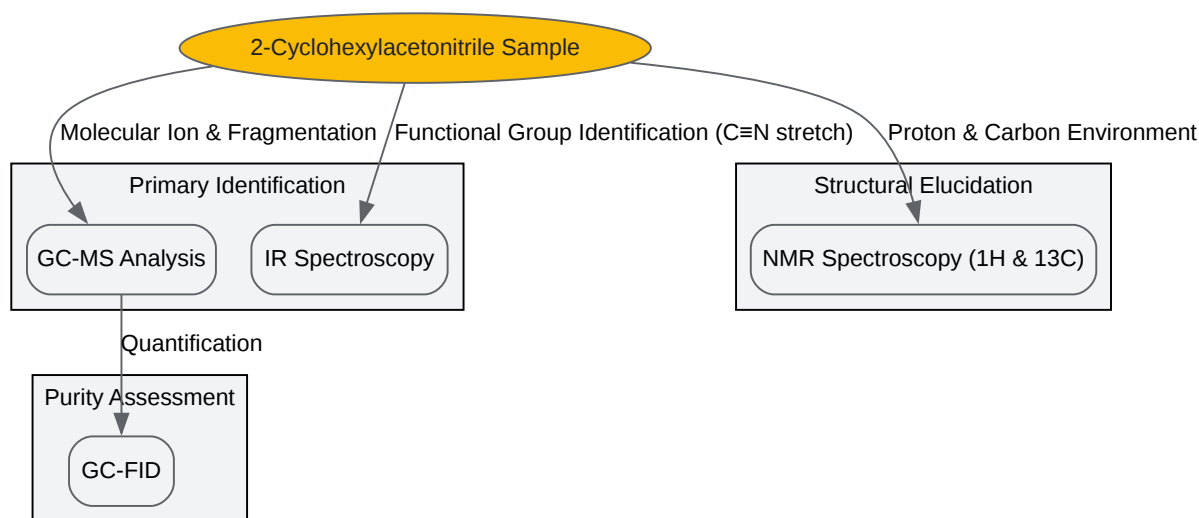
Caption: A generalized workflow for the synthesis of **2-Cyclohexylacetonitrile**.

Methodology:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel is charged with potassium hydroxide (KOH) pellets and acetonitrile.
- **Reagent Addition:** The mixture is brought to reflux with vigorous stirring. A solution of cyclohexanone in acetonitrile is then added dropwise to the refluxing mixture over a period of 30-60 minutes.
- **Reaction Progression:** After the addition is complete, the reaction mixture is heated at reflux for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, the hot solution is poured onto cracked ice. The resulting two phases are separated, and the aqueous layer is extracted multiple times with diethyl ether.
- **Purification:** The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield **2-Cyclohexylacetonitrile**.

Analytical Characterization

The identity and purity of **2-Cyclohexylacetonitrile** can be confirmed using standard analytical techniques.



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Caption: Logical workflow for the analytical characterization of **2-Cyclohexylacetonitrile**.

Methodologies:

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing its purity.
 - Instrumentation: A gas chromatograph coupled to a mass spectrometer.
 - Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate).
 - GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program is optimized to achieve good separation of the analyte from any impurities. Helium is commonly used as the carrier gas.

- MS Conditions: Electron ionization (EI) at 70 eV is standard. The mass spectrometer is scanned over a mass range of m/z 40-300.
- Expected Results: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **2-Cyclohexylacetoneitrile** (123.2 g/mol) and characteristic fragmentation patterns.
- Infrared (IR) Spectroscopy:
 - Objective: To identify the presence of the characteristic nitrile functional group.
 - Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Sample Preparation: The liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
 - Expected Results: The IR spectrum is expected to show a sharp, characteristic absorption band for the nitrile ($C\equiv N$) stretching vibration in the region of $2240-2260\text{ cm}^{-1}$. Other bands corresponding to C-H stretching and bending vibrations of the cyclohexyl and methylene groups will also be present.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms.
 - Instrumentation: A high-field NMR spectrometer.
 - Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl_3).
 - Expected Results:
 - ^1H NMR: The spectrum will show signals corresponding to the protons of the cyclohexyl ring and the methylene group adjacent to the nitrile. The chemical shifts, splitting patterns, and integration of these signals will be consistent with the structure of **2-Cyclohexylacetoneitrile**.

- ^{13}C NMR: The spectrum will show distinct signals for the carbon atoms of the cyclohexyl ring, the methylene carbon, and the nitrile carbon. The chemical shift of the nitrile carbon is typically observed in the range of 115-125 ppm.

Signaling Pathways and Biological Activity

Currently, there is no significant body of literature describing specific signaling pathways or notable biological activities directly associated with **2-Cyclohexylacetoneitrile**. Its primary role in a research and development context is as a synthetic intermediate.

Safety Information

2-Cyclohexylacetoneitrile is classified as harmful. Appropriate safety precautions should be taken when handling this chemical.

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).
- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
- Storage: Store in a tightly sealed container in a cool, dry place.

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